![molecular formula C14H15N3O3S B2957302 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide CAS No. 2097932-54-0](/img/structure/B2957302.png)

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

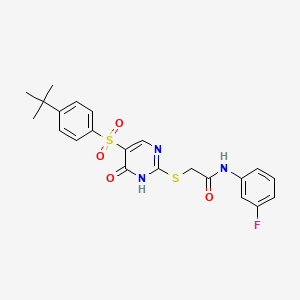

“N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide” is a complex organic compound. It contains a furan ring and a thiophene ring, both of which are five-membered heterocyclic compounds . The compound also includes an imidazolidine ring, which is a saturated five-membered ring containing two nitrogen atoms.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, furan and thiophene derivatives can be synthesized through acylation, oxidation, and electrophilic substitution reactions .Molecular Structure Analysis

The molecular formula of this compound is C14H15N3O3S, and its molecular weight is 305.35. It contains a furan ring, a thiophene ring, and an imidazolidine ring, all of which can influence its chemical properties and reactivity.Chemical Reactions Analysis

The furan and thiophene rings in the compound can undergo various chemical reactions, including electrophilic substitution, oxidation, and reduction . The imidazolidine ring can also participate in various reactions due to the presence of nitrogen atoms.Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Research has shown that compounds with furan and thiophene moieties, similar to N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide, are synthesized through various methods, including electrophilic substitution reactions and reactions involving metallo-imidazolidine intermediates. For example, Aleksandrov and El’chaninov (2017) discussed the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which involves coupling reactions and treatment with P2S5, indicating the versatility of these compounds in organic synthesis (Aleksandrov & El’chaninov, 2017). Carpenter and Chadwick (1985) elaborated on the chemoselective protection of heteroaromatic aldehydes as imidazolidine derivatives, showcasing the potential for chemical modifications to enhance the properties of such compounds (Carpenter & Chadwick, 1985).

Biological Activities

Several studies have investigated the potential biological activities of compounds containing furan and thiophene moieties. For instance, Franchetti et al. (1995) synthesized furanfurin and thiophenfurin, analogues of tiazofurin, and evaluated their antitumor activity and interactions with inosine monophosphate dehydrogenase, highlighting the therapeutic potential of these compounds (Franchetti et al., 1995). Additionally, Başoğlu et al. (2013) designed, synthesized, and tested the antimicrobial activities of azole derivatives starting from furan-2-carbohydrazide, demonstrating the antimicrobial potential of these molecules (Başoğlu et al., 2013).

Structural and Electronic Characterization

The structural and electronic characteristics of compounds similar to N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide have also been a focus of research. Cakmak et al. (2022) performed experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole, including synthesis, molecular characterization, and biological activity assessment, providing insights into the structure-activity relationships (Cakmak et al., 2022).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been known to interact with a variety of targets, including enzymes and receptors .

Mode of Action

Based on its structural similarity to other imidazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Compounds with similar structures have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .

Result of Action

Similar compounds have been shown to exert anti-inflammatory, anticancer, and antimicrobial effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s photoreactivity suggests that light exposure could potentially alter its structure and function . Additionally, the compound’s stability and efficacy could be influenced by factors such as pH, temperature, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c18-13-15-4-5-17(13)14(19)16-8-11(10-3-7-21-9-10)12-2-1-6-20-12/h1-3,6-7,9,11H,4-5,8H2,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQKBONWPHEARN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2957219.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2957220.png)

![3,5-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2957228.png)

![N-[1-[(Z)-(4-fluorophenyl)methylideneamino]-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide](/img/structure/B2957229.png)

![2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2957232.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2957233.png)

amino]-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2957237.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2957240.png)